2-Fluoro-N-hydroxy-benzamidine
Overview
Description
2-Fluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H7FN2O. It belongs to the class of amidines and features a central carbon chain with a fluorine atom attached to one of the carbons and a hydroxyl group attached to the terminal nitrogen. An aromatic benzene ring is linked to the other carbon in the central chain .
Preparation Methods
The synthesis of 2-Fluoro-N-hydroxy-benzamidine typically involves the reaction of fluorinated benzene derivatives with hydroxylamine. The specific synthetic routes and reaction conditions can vary, but a common method includes the use of fluorobenzene as a starting material, which undergoes nitration, reduction, and subsequent reaction with hydroxylamine to form the desired compound
Chemical Reactions Analysis
2-Fluoro-N-hydroxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Scientific Research Applications
2-Fluoro-N-hydroxy-benzamidine is primarily used in scientific research due to its unique chemical properties. It is valuable in enzyme inhibition studies and drug development. The compound’s structure allows it to interact with various biological targets, making it useful in medicinal chemistry for the design of new therapeutic agents. Additionally, it is used in the study of chemical reactions and mechanisms, providing insights into the behavior of fluorinated amidines in different environments.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological target being studied .
Comparison with Similar Compounds
2-Fluoro-N-hydroxy-benzamidine can be compared with other similar compounds, such as:
- 2-Fluoro-N-hydroxybenzene-1-carboximidamide
- 2-Fluoro-N-hydroxybenzenecarboximidamide
- 2-Fluorobenzamidoxime These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of the fluorine atom and hydroxyl group in this compound makes it unique in terms of its reactivity and potential applications .
Properties
IUPAC Name |
2-fluoro-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVCPKNHQRKCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75907-83-4 | |
Record name | 2-Fluoro-N′-hydroxybenzamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75907-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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